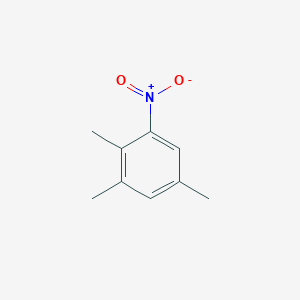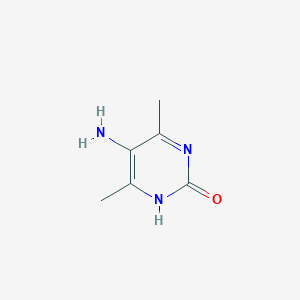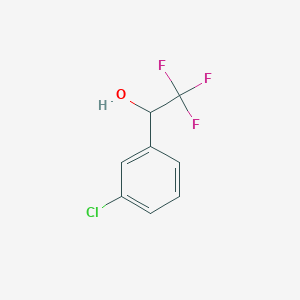
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol
Vue d'ensemble
Description
The compound “1-(3-Chlorophenyl)-2,2,2-trifluoroethanol” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased stability, lipophilicity, and bioavailability .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chlorophenyl)-2,2,2-trifluoroethanol” were not found, similar compounds, such as triazoles, are synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)-2,2,2-trifluoroethanol” would likely consist of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a trifluoroethanol group (an ethanol group where three hydrogen atoms are replaced by fluorine atoms). The ‘3-Chlorophenyl’ indicates that a chlorine atom is attached to the third carbon atom in the phenyl group .Applications De Recherche Scientifique
Analytical Chemistry
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol: can be used in analytical chemistry as a reagent for the synthesis of other chemicals. For example, its derivative, mCPP, is often used in the preparation of reference standards for chromatographic analysis .
Pharmacology
Compounds like mCPP are known to have pharmacological effects and are studied for their potential use in neurological research. mCPP has been identified to produce stimulant and hallucinogenic effects, which are similar to those sought from substances like ecstasy .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as m-chlorophenylpiperazine and Carbonyl cyanide m-chlorophenyl hydrazone , have been found to interact with the 5-HT2C serotonin receptor and inhibit oxidative phosphorylation, respectively.
Mode of Action
Based on the actions of structurally similar compounds, it may interact with its targets and induce changes in cellular processes . For instance, m-Chlorophenylpiperazine acts as an agonist of the 5-HT2C receptor , while Carbonyl cyanide m-chlorophenyl hydrazone acts as a chemical inhibitor of oxidative phosphorylation .
Biochemical Pathways
For example, m-Chlorophenylpiperazine, a selective 5-HT3 agonist, has been shown to significantly reduce water intake elicited by an acute salt load .
Pharmacokinetics
A study on a similar compound, m-chlorophenylpiperazine, showed that it has a half-life of 4-14 hours . Another study on the metabolism of a related compound showed that it was metabolized into 2-hydrazino-3-methyl-4(3H)-quinazolinone (M1) and 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one (M2) derivatives .
Result of Action
M-chlorophenylpiperazine, a structurally similar compound, is known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUMGCOCVZUIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479594 | |
| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol | |
CAS RN |
81577-11-9 | |
| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

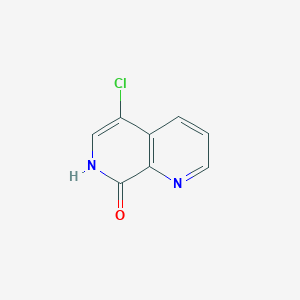
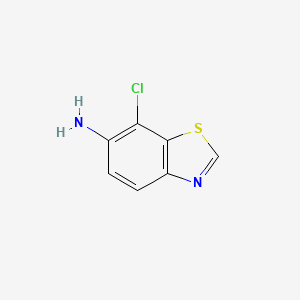
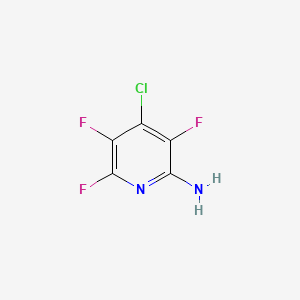
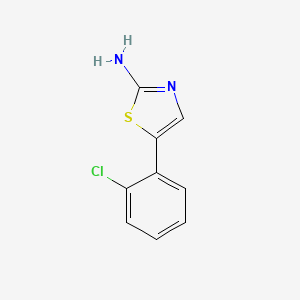
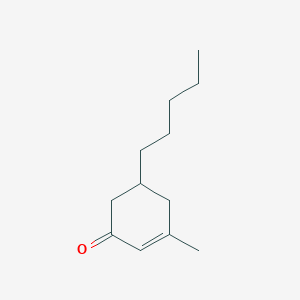

phosphane](/img/structure/B1601259.png)

![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)



